molecular formula C12H7N3O3 B13962293 3-(5-Nitropyridin-2-yloxy)benzonitrile

3-(5-Nitropyridin-2-yloxy)benzonitrile

Cat. No.: B13962293
M. Wt: 241.20 g/mol
InChI Key: LJBQUWUCNRQBDJ-UHFFFAOYSA-N
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Description

3-(5-Nitropyridin-2-yloxy)benzonitrile is a chemical compound with the molecular formula C12H7N3O3 and a molecular weight of 241.2 g/mol . This compound is characterized by the presence of a nitropyridine moiety linked to a benzonitrile group through an oxygen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-(5-Nitropyridin-2-yloxy)benzonitrile typically involves the reaction of 5-nitropyridin-2-ol with 3-bromobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

3-(5-Nitropyridin-2-yloxy)benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-(5-Nitropyridin-2-yloxy)benzonitrile is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-(5-Nitropyridin-2-yloxy)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors or proteins. The exact pathways and molecular targets are still under investigation, but its unique structure allows it to interact with various biological molecules .

Comparison with Similar Compounds

3-(5-Nitropyridin-2-yloxy)benzonitrile can be compared with other similar compounds such as:

    3-(5-Chloropyridin-2-yloxy)benzonitrile: This compound has a chlorine atom instead of a nitro group, which may result in different chemical reactivity and biological activity.

    3-(5-Methylpyridin-2-yloxy)benzonitrile: The presence of a methyl group instead of a nitro group can influence the compound’s properties and applications.

    3-(5-Fluoropyridin-2-yloxy)benzonitrile:

These comparisons highlight the unique aspects of this compound, such as its nitro group, which can undergo specific reactions and interactions that other similar compounds may not.

Properties

Molecular Formula

C12H7N3O3

Molecular Weight

241.20 g/mol

IUPAC Name

3-(5-nitropyridin-2-yl)oxybenzonitrile

InChI

InChI=1S/C12H7N3O3/c13-7-9-2-1-3-11(6-9)18-12-5-4-10(8-14-12)15(16)17/h1-6,8H

InChI Key

LJBQUWUCNRQBDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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